molecular formula C15H17N3O2 B2502076 Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate CAS No. 903445-89-6

Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate

Cat. No. B2502076
CAS RN: 903445-89-6
M. Wt: 271.32
InChI Key: ZSZZZGVPWPPYRR-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their various biological activities and are components of several pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to synthesize different pyridothienopyrimidine derivatives under various reaction conditions . Similarly, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues were synthesized and tested as inhibitors, indicating the versatility of pyrimidine derivatives in medicinal chemistry . Moreover, reactions of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles led to the synthesis of various substituted 5-pyrimidinecarboxylates .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse. For example, the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate were determined, revealing intramolecular N-H...O bonds and almost planar rings formed by these hydrogen bonds . The crystal structure of 4-(4-Acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester was confirmed using single crystal x-ray diffraction, showing an orthogonal dihedral angle between the aryl and dihydropyrimidine rings .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate reacted with different arylidinemalononitrile derivatives to form ethyl iminothiazolopyridine-4-carboxylate and other derivatives . Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized and transformed into related fused heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The crystal structure analysis of some derivatives shows the presence of various intermolecular interactions, such as C-H...O, N-H...S, and C-H...π, which can affect the compound's stability and reactivity . Additionally, the antioxidant and radioprotective activities of a novel pyrimidine derivative were evaluated, demonstrating the potential of these compounds in oxidative stress reduction .

Scientific Research Applications

  • Synthesis of Derivatives:
    • The compound has been used in nucleophilic substitution reactions to synthesize novel derivatives like Ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydro pyrido(2,3-d) pyrimidine-6-carboxylate. These derivatives have been confirmed through spectral analysis and tested for antibacterial, antifungal, and antitumor activities (Shanmugasundaram et al., 2011).
  • Formation of Complex Structures:
    • The compound readily reacts under specific conditions to form complex structures like pyrimido[1,2-a]pyrimidines. The structural data of these products have been deduced from spectral data and confirmed by X-ray analysis, suggesting various potential reaction pathways (Eynde et al., 2001).
  • Creation of Thiazolopyrimidine Derivatives:
    • Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate has been used in reactions with bromomalononitrile to create novel thiazolopyrimidine derivatives, which were further reacted to yield a variety of heterocyclic compounds. These derivatives were tested and showed varying degrees of biological activity, indicating their potential in pharmaceutical applications (Sherif et al., 1993).
  • Role in Antimicrobial Activity Synthesis:
    • The compound, under specific catalytic conditions, has been utilized to synthesize derivatives with antimicrobial activities. This signifies its role in the formation of bioactive compounds that might be relevant in developing new antimicrobial agents (Ghashang et al., 2013).

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including “Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate”, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 4-methyl-2-(4-methylanilino)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-4-20-14(19)13-9-16-15(17-11(13)3)18-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZZZGVPWPPYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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